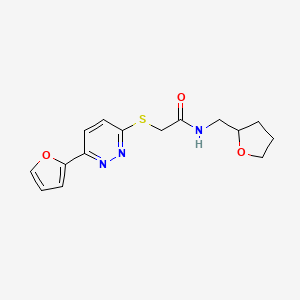

2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

説明

2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a heterocyclic compound featuring a pyridazine core substituted with a furan-2-yl group at the 6-position. The thioether linkage at the 3-position connects to an acetamide moiety, which is further modified with a tetrahydrofuran-2-ylmethyl (THF-methyl) group on the nitrogen. The THF moiety may enhance solubility and metabolic stability compared to simpler alkyl or aryl substituents.

特性

IUPAC Name |

2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S/c19-14(16-9-11-3-1-7-20-11)10-22-15-6-5-12(17-18-15)13-4-2-8-21-13/h2,4-6,8,11H,1,3,7,9-10H2,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBZOJLKDWMFCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)CSC2=NN=C(C=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide typically involves multiple steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

Attachment of the Furan Ring: The furan ring is introduced via a cross-coupling reaction, such as a Suzuki or Heck reaction, using a furan boronic acid or furan halide.

Thioether Formation: The thioether linkage is formed by reacting the pyridazine derivative with a thiol compound.

Acetamide Formation: The final step involves the reaction of the thioether intermediate with an acetamide derivative, incorporating the tetrahydrofuran moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of robust catalytic systems to facilitate the reactions.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan and tetrahydrofuran rings, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the heteroatoms in the rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.

Major Products

Oxidation Products: Oxidized derivatives of the furan and tetrahydrofuran rings.

Reduction Products: Dihydropyridazine derivatives.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry Applications

-

Anticancer Activity

- Mechanism of Action : Compounds with similar structures have shown significant anticancer properties, primarily through the induction of apoptosis and cell cycle arrest at the G2/M phase. Studies indicate that pyridazine derivatives can inhibit cell proliferation in various cancer cell lines, including breast and lung cancers.

- Case Study : A recent study demonstrated that a compound structurally related to 2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide exhibited IC50 values in the low micromolar range against MDA-MB-231 breast cancer cells, indicating its potential as a therapeutic agent.

-

Antiviral Properties

- Research has suggested that derivatives of pyridazine compounds may possess antiviral activity against influenza and other viral infections. The mechanism may involve inhibition of viral replication and reduction of viral load in infected models.

- Case Study : An investigation into pyridazine derivatives revealed promising results against certain strains of influenza, showcasing a potential pathway for developing antiviral agents.

Toxicity Profile

Toxicity assessments are crucial for evaluating the safety of new compounds. Studies on related pyridazine compounds have shown:

- No significant adverse effects at therapeutic doses.

- Low risk for cardiac toxicity as indicated by the absence of hERG channel inhibition.

作用機序

The mechanism of action of 2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings allow it to fit into binding sites on these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.

類似化合物との比較

Key Observations :

- The pyridazine core in the target compound distinguishes it from quinoline, quinazolinone, or benzothieno-triazolo-pyrimidine analogs.

- The THF-methyl group on the acetamide nitrogen may confer improved solubility compared to phenyl or methoxyphenyl substituents, as seen in compounds 9j and 10a .

- Thioether position: The 3-position in the target compound contrasts with 2-position linkages in quinoline/quinazolinone derivatives, possibly affecting conformational flexibility and target engagement.

Pharmacological Activity Comparison

Table 2: Activity Data for Selected Analogs

Insights :

- The quinazolinone-thioacetamide derivatives (e.g., compound 9) show modest antitumor activity, with substituent bulk (e.g., 3,4,5-trimethoxybenzyl) correlating with reduced efficacy . This suggests that the target compound’s furan and THF groups may balance steric effects and solubility.

- The absence of direct activity data for the target compound underscores the need for empirical testing, particularly given the variable performance of pyridazine analogs in cytotoxicity assays .

生物活性

The compound 2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a heterocyclic compound that has garnered attention for its potential biological activities. Its structure, featuring a furan ring, a pyridazine ring, and a thioether linkage, suggests a range of pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

The molecular formula of the compound is , with a molecular weight of approximately 336.42 g/mol. The compound is characterized by its unique structural components which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₀N₄O₂S |

| Molecular Weight | 336.42 g/mol |

| Melting Point | Not available |

| Solubility | Not specified |

The biological activity of this compound can be attributed to its interaction with specific biological targets. Similar compounds have been studied for their effects on various enzymes and receptors involved in disease pathways:

- Antimicrobial Activity : Compounds with similar structures have shown promising results against various bacterial strains. For example, the thioether linkage is known to enhance the antimicrobial properties by disrupting bacterial cell walls.

- Anticancer Potential : The pyridazine moiety has been associated with anticancer activity by inhibiting key enzymes involved in tumor growth and metastasis. In particular, compounds targeting thioredoxin reductase (TrxR) have demonstrated selective antitumor effects.

- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are crucial in inflammatory pathways, thereby exhibiting anti-inflammatory properties.

Biological Activity Studies

Several studies have evaluated the biological activity of compounds structurally related to 2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide:

- Antimicrobial Studies : Research indicates that compounds with similar thioether and pyridazine structures exhibit significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. For instance, a study reported that derivatives showed minimum inhibitory concentrations (MICs) ranging from 15.62 µg/mL to 31.25 µg/mL against these bacteria.

- Anticancer Activity : A series of pyridazine derivatives were evaluated for their cytotoxic effects on various cancer cell lines, including Mia PaCa-2 and HepG2. These studies revealed that specific modifications in the structure led to enhanced potency against tumor cells, suggesting that the compound may have similar potential .

- Structure-Activity Relationship (SAR) : The relationship between chemical structure and biological activity has been extensively studied. Modifications in the furan or pyridazine rings significantly impact the compound's efficacy against different biological targets .

Case Studies

- Study on Antimicrobial Activity : A recent investigation into novel thiazole and thiadiazole derivatives showed that compounds with similar thioether linkages exhibited potent antimicrobial effects against Candida albicans and Staphylococcus aureus, supporting the hypothesis that the thioether group enhances biological activity .

- Evaluation of Anticancer Properties : Another study focused on pyridazine derivatives demonstrated that certain modifications led to improved selectivity and potency against cancer cell lines compared to standard chemotherapeutics like etoposide .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a pyridazinyl thiol intermediate can react with a chloroacetamide derivative in the presence of a coupling agent like HATU. Reaction conditions often involve anhydrous tetrahydrofuran (THF) under nitrogen to prevent oxidation. Post-synthesis, purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) and characterization by -NMR, -NMR, and high-resolution mass spectrometry (HRMS) are critical for structural validation .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer : Orthogonal analytical techniques are recommended:

- Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95%).

- Spectroscopy : -NMR (DMSO-d6) to confirm proton environments (e.g., furan protons at δ 6.5–7.0 ppm, thioether linkage at δ 3.8–4.2 ppm).

- Mass Spectrometry : HRMS (ESI+) for molecular ion confirmation (e.g., [M+H] at m/z 375.12) .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

- Methodological Answer :

- Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with amphotericin B as a fungal control .

- DNA Binding : UV-Vis titration or ethidium bromide displacement assays to assess intercalation or groove-binding affinity .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) optimize the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis sets to map electron density, HOMO-LUMO gaps, and reactive sites. For instance, modifying the tetrahydrofuran moiety’s stereochemistry may alter binding to biological targets.

- Molecular Docking : AutoDock Vina to predict interactions with enzymes (e.g., bacterial topoisomerases) or DNA .

Q. How should researchers address contradictory results in biological activity across different assay conditions?

- Methodological Answer :

- Orthogonal Assays : Validate MIC results with time-kill kinetics or biofilm inhibition assays.

- Solubility Optimization : Use co-solvents (e.g., DMSO:PBS mixtures) to mitigate false negatives caused by poor solubility.

- Metabolic Stability : Incubate the compound with liver microsomes to assess degradation rates, which may explain variability in cellular assays .

Q. What strategies are effective for resolving synthetic challenges, such as low yields in thioether bond formation?

- Methodological Answer :

- Catalyst Screening : Test Pd(OAc) or CuI for coupling reactions under mild conditions.

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 12 h reflux) to improve yield and selectivity.

- Protecting Groups : Temporarily protect reactive sites (e.g., tetrahydrofuran’s hydroxyl group) to prevent side reactions .

Q. How can stability studies be designed to evaluate the compound under physiological conditions?

- Methodological Answer :

- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 h, monitoring degradation via HPLC.

- Light Sensitivity : Conduct photostability tests under ICH Q1B guidelines using a xenon lamp.

- Thermal Stability : Store at 4°C, 25°C, and 40°C for 1–3 months to assess decomposition kinetics .

Data Contradiction and Validation

Q. How to reconcile discrepancies between computational predictions and experimental biological data?

- Methodological Answer :

- Free Energy Perturbation (FEP) : Refine docking models by incorporating solvent effects and protein flexibility.

- Experimental Validation : Use surface plasmon resonance (SPR) to measure binding kinetics (e.g., ) and compare with docking scores .

Q. What statistical approaches are recommended for analyzing dose-response data with high variability?

- Methodological Answer :

- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC values.

- Outlier Detection : Apply Grubbs’ test or robust regression (e.g., RANSAC) to exclude anomalous replicates .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。